![molecular formula C14H16ClN3O2S B2634730 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 886952-01-8](/img/structure/B2634730.png)
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as CT1, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CT1 belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
科学的研究の応用
Electrochemical Synthesis
Amani and Nematollahi (2012) have demonstrated electrochemical syntheses of new arylthiobenzazoles by electrochemical oxidation of a related compound in the presence of nucleophiles. The electrochemically generated p-quinone imine participates in a Michael addition reaction, leading to the synthesis of disubstituted compounds. This process showcases the potential application of the compound in synthetic organic chemistry and electrochemical reactions A. Amani & D. Nematollahi, 2012.
Antimicrobial Activity
Patel, Agravat, and Shaikh (2011) synthesized amide derivatives involving 2-hydroxyethyl piperazine and evaluated their in vitro antimicrobial activity. These derivatives showed variable and modest activity against investigated strains of bacteria and fungi, indicating the compound's potential application in developing new antimicrobial agents N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011.
Green Synthesis
Said et al. (2020) reported an efficient eco-friendly microwave-assisted synthesis of a related compound through the click cyclocondensation process. This study emphasizes the importance of green synthesis techniques in reducing the environmental impact of chemical syntheses M. Said et al., 2020.
作用機序
Target of Action
The primary targets of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Similar benzothiazole derivatives have been found to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication system that responds to changes in cell-population density .
Mode of Action
The exact mode of action of This compound Related benzothiazole derivatives have shown promising quorum-sensing inhibitory activities . They bind to the active site of the LasR system in Pseudomonas aeruginosa, a key player in quorum sensing .
Biochemical Pathways
The biochemical pathways affected by This compound Benzothiazole derivatives have been associated with the inhibition of quorum sensing pathways in bacteria . These pathways coordinate various host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
The molecular and cellular effects of This compound Related benzothiazole derivatives have shown inhibitory effects on the growth of pseudomonas aeruginosa . They also demonstrated moderate anti-biofilm formation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that environmental factors such as nutrient availability can influence the quorum sensing pathways that benzothiazole derivatives target .
生化学分析
Biochemical Properties
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins and thromboxanes . This inhibition leads to anti-inflammatory effects. Additionally, the compound exhibits binding interactions with proteins involved in cell signaling pathways, thereby modulating their activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it inhibits COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid into prostaglandins . Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained anti-inflammatory and anticancer effects in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes influence the compound’s bioavailability and clearance from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes via active and passive transport mechanisms . It accumulates in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, such as the mitochondria and nucleus . Targeting signals and post-translational modifications influence its localization, thereby affecting its biochemical interactions and therapeutic efficacy .
特性
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c1-9(19)17-5-7-18(8-6-17)14-16-12-11(20-2)4-3-10(15)13(12)21-14/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIWOBGYRSABEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
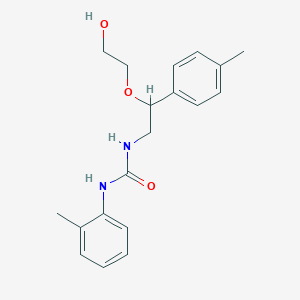
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2634652.png)

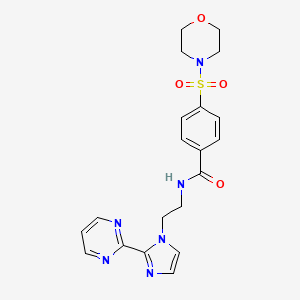
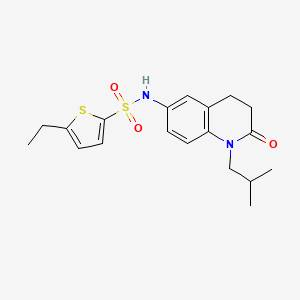
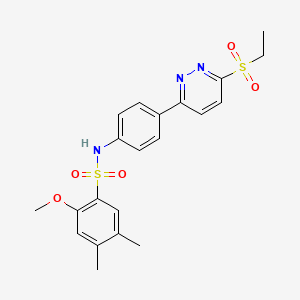
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2634658.png)
![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)



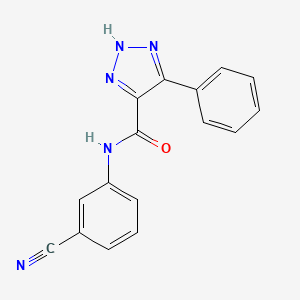
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(N-cyclopropyl-N-methylsulfamoyl)benzamide](/img/structure/B2634667.png)
